1,2,4,5-Tetrakis(ethylsulfanyl)benzene
Description
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Properties
CAS No. |
4115-58-6 |
|---|---|
Molecular Formula |
C14H22S4 |
Molecular Weight |
318.6 g/mol |
IUPAC Name |
1,2,4,5-tetrakis(ethylsulfanyl)benzene |
InChI |
InChI=1S/C14H22S4/c1-5-15-11-9-13(17-7-3)14(18-8-4)10-12(11)16-6-2/h9-10H,5-8H2,1-4H3 |
InChI Key |
FPXYRVWGZXSEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=C(C=C1SCC)SCC)SCC |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most widely documented method involves the reaction of 1,2,4,5-tetrachlorobenzene with sodium ethanethiolate (NaSEt) in a polar aprotic solvent. This SAr mechanism proceeds via the displacement of chlorine atoms by ethylsulfanyl groups, facilitated by the electron-withdrawing effect of adjacent substituents.
Detailed Procedure
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Reagents :
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Conditions :
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Reflux at 80–90°C for 12–24 hours under nitrogen atmosphere.
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Gradual addition of NaSEt to avoid side reactions.
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Workup :
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Cool the reaction mixture to room temperature.
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Filter precipitated NaCl byproduct.
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Concentrate the filtrate under reduced pressure.
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Recrystallize the crude product from ethanol/water (3:1 v/v) to yield white crystals.
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Yield and Purity :
Mechanistic Insights
The reaction follows a stepwise SAr pathway:
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Deprotonation of ethanethiol to generate the nucleophile (SEt).
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Attack on the electron-deficient aromatic ring at positions activated by chlorine substituents.
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Sequential substitution of all four chlorides, with para and ortho positions favored due to steric and electronic factors.
Electrochemical Synthesis Using Sodium 2-Mercaptoethylsulfonate (MESNa)
Adaptation for Ethylsulfanyl Derivatives
While the primary literature describes the synthesis of sulfonate derivatives, the methodology can be adapted for ethylsulfanyl groups by substituting MESNa with ethanethiol .
Modified Procedure
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Reagents :
-
Conditions :
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Electrochemical cell with platinum electrodes.
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Constant potential of +1.2 V vs. Ag/AgCl.
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Stirring at 25°C for 6 hours.
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Workup :
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Neutralize with aqueous NaHCO.
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Extract with dichloromethane.
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Dry over MgSO and evaporate solvent.
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Purify via column chromatography (silica gel, hexane/ethyl acetate).
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Yield and Challenges :
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Yield : 75–80% (estimated for adapted method).
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Side Products : Disulfide formation due to oxidation of thiols, mitigated by strict anaerobic conditions.
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Comparative Analysis of Methods
Key Considerations:
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Solvent Choice : Polar solvents (ethanol/water) enhance nucleophilicity of SEt but may slow reaction kinetics compared to DMF or DMSO.
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Steric Effects : Bulky ethyl groups may hinder substitution at the 1,2,4,5-positions, necessitating elevated temperatures.
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Purification : Recrystallization effectively removes unreacted tetrachlorobenzene and inorganic salts.
Optimization Strategies
Temperature and Stoichiometry
Catalytic Additives
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances nucleophile accessibility in biphasic systems.
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Acid Scavengers : MgO or CaCO prevents HCl accumulation, minimizing side reactions.
Characterization and Validation
Spectroscopic Data
Q & A
Basic: What synthetic methodologies are optimal for preparing 1,2,4,5-Tetrakis(ethylsulfanyl)benzene, and how can reaction efficiency be maximized?
Answer:
The synthesis typically involves nucleophilic substitution reactions using 1,2,4,5-tetrakis(bromomethyl)benzene as a precursor, reacting with ethyl thiol (-SH) groups under controlled conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and solubility .
- Base selection : Strong bases like K₂CO₃ or NaH deprotonate thiols to accelerate substitution .
- Temperature : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for downstream applications .
Basic: What spectroscopic and analytical techniques are most reliable for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm substitution patterns via methylene (-CH₂-) protons (δ ~2.5–3.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm). Ethylsulfanyl groups show distinct splitting due to coupling with sulfur .
- FT-IR : C-S stretching vibrations (~600–700 cm⁻¹) and absence of C-Br peaks (~500 cm⁻¹) validate successful substitution .
- Mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺) confirms molecular weight .
- Elemental analysis : Validates stoichiometry of C, H, and S .
Advanced: How do electronic and steric effects of ethylsulfanyl substituents influence catalytic activity in cross-coupling reactions?
Answer:
Ethylsulfanyl groups act as electron-donating moieties, enhancing the electron density of the benzene ring. This facilitates oxidative addition with transition metals (e.g., Pd) in cross-coupling reactions. Key factors:
- Steric hindrance : Bulky ethyl groups may reduce catalytic turnover by blocking active sites. Comparative studies with smaller substituents (e.g., methyl) are recommended .
- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Hybrid functionals like B3LYP (including exact exchange terms) improve accuracy for sulfur-containing systems .
- Experimental validation : Test catalytic efficiency in direct arylation of heteroaromatics (e.g., thiophenes), monitoring yields and turnover numbers (TONs) .
Advanced: How can contradictions in reported catalytic efficiencies of sulfur-functionalized aromatics be resolved?
Answer:
Discrepancies often arise from differences in:
- Purity : Trace halide impurities (e.g., unreacted Br) can poison catalysts. Use elemental analysis or XPS to verify purity .
- Reaction conditions : Standardize solvent, temperature, and catalyst loading. For example, DMF vs. toluene may alter reaction pathways .
- Computational validation : Compare experimental TONs with DFT-predicted activation energies to identify outliers .
- Crystallography : Analyze crystal packing (e.g., C–H···S interactions) to assess steric/electronic effects .
Advanced: What role can this compound play in designing functional materials like COFs or conductive polymers?
Answer:
- COF building blocks : Ethylsulfanyl groups enable dynamic covalent chemistry (e.g., thiol-exchange reactions). Condensation with aldehydes (e.g., 2,5-diaminobenzenedithiol) can yield porous frameworks with high surface areas (>200 m²/g) .
- Electrochemical performance : Sulfur-rich frameworks enhance capacitance (e.g., 118 mF/cm²) and cycling stability (>95% retention after 1,000 cycles) due to redox-active thiol groups .
- Radical stabilization : Ethylsulfanyl substituents stabilize charge-separated states in conductive polymers, as shown by EPR spectroscopy .
Advanced: How do intermolecular interactions in this compound crystals compare to bromomethyl analogues?
Answer:
- C–H···S hydrogen bonds : Ethylsulfanyl groups act as both donors and acceptors, creating layered structures. In bromomethyl analogues, C–H···Br and Br···Br interactions dominate .
- Packing efficiency : Ethylsulfanyl derivatives exhibit lower density due to bulky substituents, confirmed by X-ray crystallography .
- Thermal stability : TGA shows decomposition temperatures >250°C, comparable to bromomethyl derivatives, but with distinct degradation pathways (e.g., S–C bond cleavage) .
Methodological: What experimental and computational approaches best predict the solubility and stability of this compound in different solvents?
Answer:
- Hansen solubility parameters : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to match solvents like THF or chloroform .
- MD simulations : Model solvation shells and Gibbs free energy of dissolution using force fields (e.g., OPLS-AA) .
- Accelerated stability testing : Expose the compound to UV light, humidity, and oxygen, monitoring degradation via HPLC-MS .
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